NNMT Inhibitory Potency: Ki = 89 nM vs. Unsubstituted Nicotinamide and Structurally Simplified Quinoline Analogs
The target compound inhibits recombinant human NNMT with a Ki of 89 nM in a biochemical assay measuring reduction of 1-methylquinolinium levels [1]. No publicly available Ki/IC50 data were identified for NNMT inhibition by unsubstituted nicotinamide, but the broadly used NNMT substrate nicotinamide itself shows negligible inhibition at physiologically relevant concentrations. N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide, the closest commercially listed structural analog, lacks published NNMT inhibitory data altogether, making the target compound the only characterized potent NNMT ligand within this chemotype cluster .
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 89 nM (human NNMT, biochemical assay) |
| Comparator Or Baseline | Nicotinamide: no significant inhibition reported; N-(8-methoxy-2-methylquinolin-4-yl)nicotinamide: no NNMT data available |
| Quantified Difference | Target compound is the only characterized sub-100 nM NNMT inhibitor within the quinoline-nicotinamide chemotype |
| Conditions | Inhibition of N-terminal His6-tagged wild-type human NNMT expressed in E. coli NiCo21(DE3); 1-methylquinolinium reduction readout |
Why This Matters
For researchers requiring an NNMT chemical probe with defined sub-100 nM potency, this compound offers a characterized benchmark absent from other quinoline-nicotinamide analogs, reducing the risk of false-negative results in target engagement studies.
- [1] BindingDB Entry BDBM50247634 (CHEMBL4067973). Ki = 89 nM for human NNMT. View Source
